

Spectroscopic and Synthetic Overview of Brominated Methoxy-Methylbenzoic Acid Derivatives

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Compound of Interest

Compound Name: *2-Bromo-5-methoxy-3-methylbenzoic acid*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodologies related to brominated methoxy-methylbenzoic acid derivatives. While a comprehensive spectroscopic dataset for **2-Bromo-5-methoxy-3-methylbenzoic acid** is not readily available in public databases, this document compiles and presents data for closely related analogues to serve as a valuable reference for researchers in the field of medicinal chemistry and drug development. The methodologies and spectral interpretations discussed herein are foundational for the synthesis and characterization of this class of compounds.

Spectroscopic Data of Related Compounds

To facilitate the identification and characterization of **2-Bromo-5-methoxy-3-methylbenzoic acid**, spectroscopic data for analogous compounds are presented below. These data provide expected ranges for chemical shifts and fragmentation patterns.

2-Bromo-5-methoxybenzoic acid

This compound shares the bromo- and methoxy- substituents on the benzoic acid core.

Spectroscopic Data	
Molecular Formula	C8H7BrO3
Molecular Weight	231.04 g/mol [1][2]
Melting Point	157-159 °C[1]
¹ H NMR	Characterization by ¹ H NMR has been reported, though specific peak data is not detailed in the available search results.[2][3]
Other Identifiers	CAS Number: 22921-68-2[1][2]

2-Bromo-5-methylbenzoic acid

This analogue features a methyl group instead of a methoxy group at the 5-position, providing insight into the spectral contribution of the methyl protons and carbon.

Spectroscopic Data	
Molecular Formula	C8H7BrO2
Molecular Weight	215.04 g/mol [4]
Melting Point	136-140 °C[5]
Mass Spectrometry (GC-MS)	Top Peak (m/z): 214, 2nd Highest (m/z): 216, 3rd Highest (m/z): 89[4]
IR Spectroscopy	FTIR and ATR-IR spectra are available, typically showing characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-C stretches.[4]
Other Identifiers	CAS Number: 6967-82-4[4][5]

Experimental Protocols: Synthesis of Brominated Benzoic Acid Derivatives

The synthesis of **2-Bromo-5-methoxy-3-methylbenzoic acid** would likely follow a multi-step pathway involving the bromination of a substituted benzoic acid precursor. Below is a representative protocol for the synthesis of a related compound, which can be adapted for the target molecule.

Synthesis of 2-Bromo-5-methoxybenzoic acid

A common method for the synthesis of 2-Bromo-5-methoxybenzoic acid involves the direct bromination of m-methoxybenzoic acid.

Materials:

- m-Methoxybenzoic acid
- Dichloromethane
- Concentrated Sulfuric Acid
- Potassium Bromate
- Red Phosphorus
- Dibromohydantoin
- Ice water
- Ethanol

Procedure:

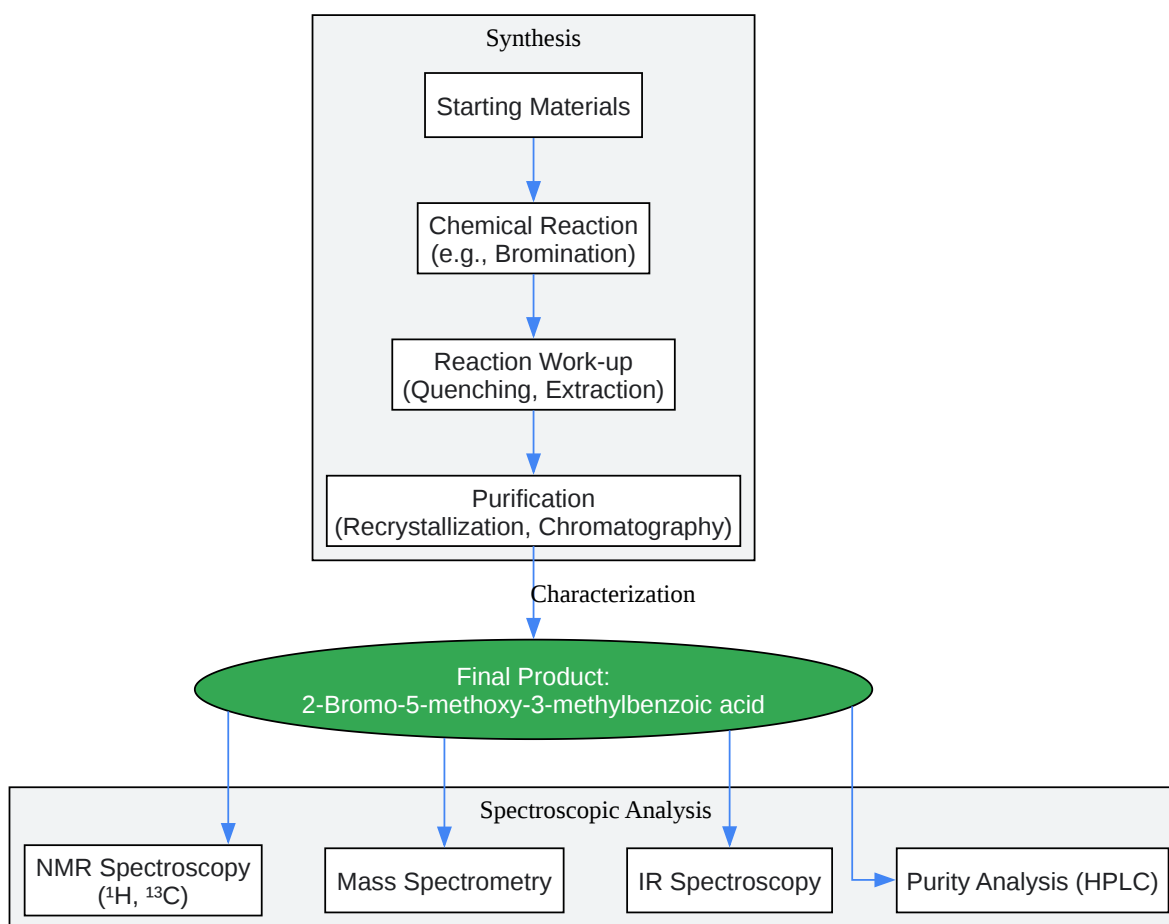
- To a 500mL four-neck flask, add 80g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 25mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.23g (0.01mol) of red phosphorus.
- Initiate stirring and add 42.9g (0.15mol) of dibromohydantoin at 25 °C.
- Control the reaction temperature between 25-30 °C and continue the reaction for 3 hours.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

- Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.
- Recover the dichloromethane under reduced pressure.
- Filter the mother liquor and recrystallize the solid product from 70mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.

This method has been reported to yield a product with a purity of 99.4%.

Workflow for Synthesis and Characterization

The general workflow for the preparation and analysis of a novel compound like **2-Bromo-5-methoxy-3-methylbenzoic acid** is outlined below. This process ensures the correct chemical structure and purity of the final product.

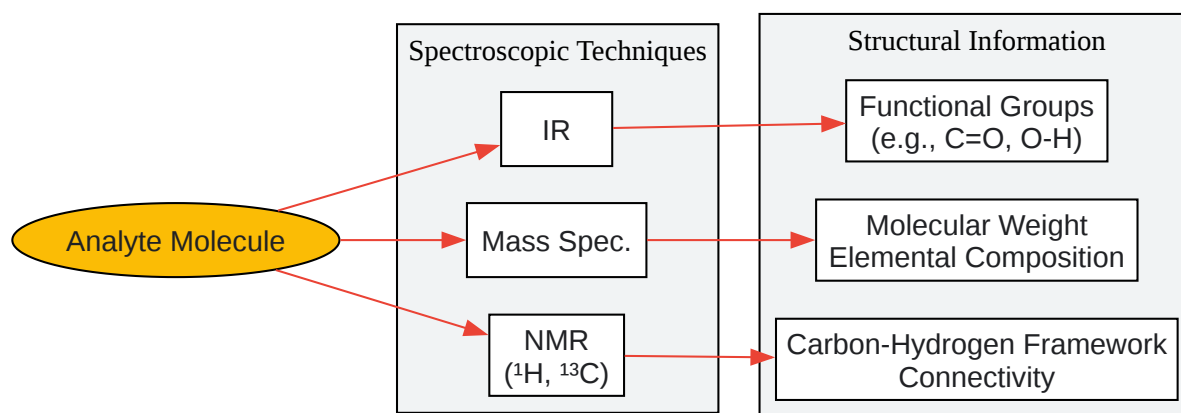


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Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information to elucidate the structure of a molecule.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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